molecular formula C12H15NO3 B1176036 PERYLENE-157 CAS No. 156028-28-3

PERYLENE-157

Cat. No.: B1176036
CAS No.: 156028-28-3
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Description

PERYLENE-157 is a specialized perylene diimide (PDI) derivative engineered for advanced materials science research. PDI compounds are a cornerstone in organic electronics due to their exceptional thermal, chemical, and photostability, strong visible-light absorption, and high fluorescence quantum yields . These properties make them excellent n-type semiconductors for developing organic photovoltaic (OPV) devices, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs) . Beyond electronics, perylene-based molecules like this compound are gaining significant interest in biomedical applications. Their robust fluorescence and photostability are exploited in bioimaging and biosensing, while their ability to generate reactive oxygen species (ROS) upon light activation makes them promising candidates for photodynamic therapy (PDT) in cancer treatment . Furthermore, the structural motif of PDIs is utilized in the design of photoinitiators for polymerization, enabling efficient resin curing under visible light for applications in dentistry and materials coating . The molecular structure of this compound, which includes specific substitutions, is designed to optimize its performance in these research contexts, particularly by enhancing solubility and modulating its electronic and optical characteristics .

Properties

CAS No.

156028-28-3

Molecular Formula

C12H15NO3

Origin of Product

United States

Synthetic Methodologies for Perylene Derivatives

Strategies for Perylene (B46583) Core Functionalization

Functionalization of the perylene core can occur at several distinct positions, each influencing the molecular properties differently. The primary positions for functionalization are the imide nitrogen atoms, the bay region (1, 6, 7, 12 positions), and the ortho positions (2, 5, 8, 11 positions).

Substitution at Imide Nitrogen Atoms

Substitution at the imide nitrogen atoms (N,N'-positions) of perylene diimides is a common strategy primarily used to enhance the solubility of these typically poorly soluble compounds wikipedia.orgumweltprobenbank.defishersci.beepa.govjkchemical.com. The introduction of bulky or long alkyl chains at these positions effectively disrupts the strong π–π stacking interactions between perylene units, which are responsible for their low solubility wikipedia.orgjkchemical.comfishersci.nocenmed.com. While these substitutions significantly improve solubility and can influence aggregation behavior, they generally have minimal impact on the electronic and optical properties of the perylene core at the molecular level epa.govjkchemical.com. The typical synthesis involves the imidization reaction of perylene-3,4:9,10-tetracarboxylic acid dianhydride (PTCDA) with primary amines wikipedia.orgfishersci.be.

Bay-Region Functionalization (e.g., 1,6,7,12-positions)

Functionalization at the bay region (1, 6, 7, and 12 positions) plays a crucial role in tuning the electronic and optical properties of perylene derivatives wikipedia.orgjkchemical.comcenmed.comalfa-chemistry.com. These positions are more electronically coupled to the perylene π-system compared to the ortho positions, making bay functionalization particularly effective for fine-tuning properties cenmed.comalfa-chemistry.com. Introduction of substituents in the bay region often leads to a twisting of the perylene skeleton due to steric repulsion, which further influences π–π stacking and can increase solubility wikipedia.orgfishersci.nocenmed.com.

Historically, bay functionalization has often been achieved through halogenation, typically chlorination or bromination, of perylene or perylene diimide precursors wikipedia.orgumweltprobenbank.dejkchemical.comalfa-chemistry.comjk-medical.com. For instance, tetrachlorination of PTCDA yields 1,6,7,12-tetrachloroperylene tetracarboxylic acid dianhydride, a key intermediate for further functionalization wikipedia.org. Halogenated perylene derivatives serve as versatile building blocks for subsequent transformations, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald–Hartwig couplings, allowing the introduction of a wide variety of functional groups umweltprobenbank.dealfa-chemistry.comjk-medical.comwikidata.org. The introduction of electron-donating or electron-withdrawing groups in the bay region can significantly alter the HOMO and LUMO energy levels, thereby tuning the absorption and emission spectra and electrochemical properties jk-medical.comuni.lusigmaaldrich.com.

Ortho-Position Functionalization (e.g., 2,5,8,11-positions)

Functionalization at the ortho positions (2, 5, 8, and 11 positions) has become increasingly explored, offering complementary avenues for modifying perylene properties alfa-chemistry.comuni.lusigmaaldrich.com. While ortho carbon atoms are generally less reactive and have a smaller contribution to the frontier molecular orbitals compared to bay positions, their functionalization can still impact the structural and electronic characteristics alfa-chemistry.comwikidata.orguni.lu.

Recent advances have enabled direct functionalization at the ortho positions through methods like Ir-catalyzed C–H borylation or palladium-catalyzed C-H functionalization, followed by subsequent reactions uni.lusigmaaldrich.comctdbase.orgnih.gov. These approaches provide regioselective access to ortho-substituted perylenes and their derivatives. Ortho functionalization with bulky groups can also help to sterically hinder π–π interactions, contributing to improved solubility wikidata.orguni.lu. Research has shown that incorporating donor or acceptor groups at the ortho positions can lead to perylene derivatives with unusual and tunable electrochemical behavior, such as multiple reversible oxidation or reduction processes uni.luctdbase.org.

Meta-Position Halogenation and Cross-Coupling Reactions

In the context of perylene diimides, the term "meta position" often refers to the bay positions (1, 6, 7, 12) due to the electron-withdrawing nature of the imide groups at the peri positions (3,4,9,10), which directs electrophilic substitution to the bay area according to Holleman rules umweltprobenbank.dejk-medical.comnih.gov. Therefore, meta-position halogenation typically involves the introduction of halogen atoms at the bay positions through electrophilic substitution umweltprobenbank.dejk-medical.com. These halogenated bay-substituted perylene derivatives are then widely utilized as substrates for various metal-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Negishi couplings, to introduce a diverse range of substituents umweltprobenbank.dewikidata.orgnih.govnih.gov. These cross-coupling reactions are powerful tools for constructing complex perylene architectures and fine-tuning their optoelectronic properties umweltprobenbank.denih.govnih.gov.

Advanced Synthetic Approaches

Beyond direct functionalization of the existing perylene core, advanced synthetic methodologies allow for the expansion of the π-system, leading to new perylene-based structures with modified properties.

Diels-Alder Cycloaddition Reactions for Core Expansion

Diels-Alder cycloaddition reactions represent a powerful strategy for the core expansion of polycyclic aromatic hydrocarbons, including perylene and its derivatives fishersci.cafishersci.canih.gov. This annulative π-extension (APEX) strategy allows for the construction of larger, π-extended perylene systems in a single step, offering high synthetic efficiency fishersci.canih.gov.

Diels-Alder cycloaddition to the bay region of perylene and its derivatives is a particularly effective method for PAH core expansion fishersci.canih.gov. Various dienophiles, such as maleic anhydride, N-substituted maleimides, acetylenes, and arynes, can react with the perylene core to form cycloadducts fishersci.ca. These cycloadducts can then undergo aromatization to yield expanded aromatic systems, such as benzoperylene and coronene (B32277) derivatives fishersci.ca. Recent research has demonstrated the application of Diels-Alder cycloaddition of arynes to perylene bisimides for the synthesis of core-extended perylene bisimides with altered optoelectronic properties fishersci.ca. This approach provides a versatile route to create new perylene-based materials with extended conjugation and potentially novel functionalities nih.gov.

Ir-Catalyzed C-H Borylation

Iridium-catalyzed C-H borylation has emerged as a powerful tool for the direct functionalization of aromatic systems, including perylene and its derivatives jst.go.jpnih.govresearchgate.netresearchgate.net. This method allows for the introduction of boronic ester groups directly onto the perylene core via catalytic activation of C-H bonds. These borylated perylenes are valuable intermediates for further functionalization through cross-coupling reactions, such as the Suzuki-Miyaura coupling rsc.org.

A key feature of Ir-catalyzed C-H borylation is its regioselectivity, which is often governed by steric factors rather than the electronic effects that typically control electrophilic aromatic substitution nih.govmdpi.com. This can lead to different substitution patterns compared to traditional methods like halogenation nih.gov. For example, Ir-catalyzed borylation of perylene with a [Ir(OMe)cod]2/dtbpy catalyst combination has been shown to regioselectively borylate positions such as the 2,5,8,11-positions jst.go.jpnih.govrsc.org. This selective functionalization at the ortho positions of the perylene core is particularly interesting as it provides access to novel perylene derivatives with unique electronic and photophysical properties rsc.orgresearchgate.net.

Research has demonstrated the synthesis of tetra-borylated perylene derivatives, such as (Bpin)4-Per, in high yields (e.g., 90%) using Ir-catalyzed methods rsc.org. These reactions can often be performed on a multigram scale, and in some cases, the borylated product crystallizes directly from the reaction solution, simplifying purification rsc.org.

Data on Ir-catalyzed C-H borylation of perylene:

Starting MaterialCatalyst SystemBorylating AgentMajor ProductYieldRegioselectivityReference
Perylene[Ir(OMe)cod]2/dtbpyB2pin2(Bpin)4-Per~90%2,5,8,11-positions rsc.org
Perylene BisimideIridium catalystBis(pinacolato)diboronTetraborylated PBIGood2,5,8,11-positions researchgate.net

Green Chemistry Approaches in Perylene Synthesis

The principles of green chemistry aim to minimize the environmental impact of chemical synthesis by reducing waste, using less hazardous substances, and improving energy efficiency researchgate.neteurekaselect.com. In the synthesis of perylene derivatives, particularly perylene bisimides (PBIs), several green chemistry approaches have been explored.

Traditional methods for synthesizing PBIs often involve harsh conditions, high temperatures, organic solvents, and sometimes a large excess of reactants ekb.egrsc.org. Green alternatives seek to address these limitations. One promising approach is hydrothermal synthesis, which utilizes water as a solvent at elevated temperatures and pressures rsc.org. This method has been successfully applied to the synthesis of symmetrically substituted PBIs from perylene bisanhydride (PBA) and monoamines in water, achieving high purity and quantitative yields without the need for organic solvents, catalysts, or excess amines rsc.org.

Another green chemistry strategy involves solvent-free reactions and the use of alternative reaction media. For instance, continuous, solvent-free synthesis of commodity perylene diimides has been reported using twin-screw extrusion eurekaselect.comresearchgate.net. Additionally, research has explored milder conditions for PDI synthesis, including reactions at lower temperatures (20-60 °C) using bases like DBU in solvents like DMF or DMSO, or using K2CO3 in DMSO researchgate.net. Some methods have achieved quantitative PDI synthesis at room temperature by adjusting solvent conditions to improve the solubility of intermediates researchgate.net.

Examples of Green Chemistry Approaches:

MethodConditionsKey FeaturesOutcome for Perylene Derivatives (e.g., PBIs)Reference
Hydrothermal SynthesisWater, >180 °C, autogenous pressureNo organic solvents, catalysts, or excess amineHigh purity, quantitative yields rsc.org
Solvent-Free (Twin-Screw Extrusion)Continuous processNo solvent needed, scalableHigh yields (50-99%) eurekaselect.comresearchgate.net
Milder ConditionsLower temperatures (20-60 °C), specific bases/solventsReduced energy consumption, potentially less hazardous solventsHigh yields, functional group tolerance researchgate.net

Purification and Isolation Techniques for Perylene Derivatives

Obtaining highly pure perylene derivatives is essential for their performance in various applications. Due to the structural complexity and often poor solubility of these compounds, effective purification and isolation techniques are critical steps in the synthetic process.

Common purification methods for perylene derivatives include recrystallization and various chromatographic techniques ekb.eg. Recrystallization is a widely used method, although it can be challenging for certain perylene derivatives, particularly isomeric mixtures ekb.egnih.gov. Careful selection of solvents is necessary to achieve effective separation and obtain crystalline products nih.gov.

Column chromatography is another essential technique for purifying perylene derivatives, allowing for the separation of target compounds from byproducts and unreacted starting materials chemrxiv.orgekb.egnih.govscispace.com. Different stationary phases, such as silica (B1680970) gel, and mobile phase systems are employed depending on the specific perylene derivative and the nature of impurities nih.gov. Adsorption chromatography on activated carbon has also been reported for the purification of perylene oxidation products nih.gov.

In some cases, achieving high purity can be challenging due to the similar physical properties of closely related derivatives, such as regioisomers ekb.egscispace.com. Specialized techniques or optimized chromatographic conditions may be required to separate such mixtures effectively ekb.egscispace.com. For instance, separating isomeric forms of perylene bisimide dyestuffs can be difficult with ordinary purification techniques ekb.eg.

Other isolation and clean-up procedures have been developed, particularly in the context of analyzing perylene in environmental samples. These can involve techniques like reactive matrix clean-up and adsorption chromatography using materials like C-18 phase and XAD-2 resin to isolate PAHs, including perylene, from complex matrices nih.govscispace.com.

Summary of Purification and Isolation Techniques:

TechniqueDescriptionApplication to Perylene DerivativesNotesReference
RecrystallizationPurification based on differential solubility in hot vs. cold solvents.Used for crystallization and purification of various derivatives.Can be challenging for isomers; solvent selection is crucial. ekb.egnih.gov
Column ChromatographySeparation based on differential adsorption to a stationary phase.Widely used to separate products from impurities.Requires appropriate stationary and mobile phases. chemrxiv.orgekb.egnih.govscispace.com
Adsorption Chromatography (Activated Carbon)Separation based on adsorption to activated carbon.Used for purification of perylene oxidation products.Specific application depending on compound type. nih.gov
Reactive Matrix Clean-upMethod to selectively isolate compounds with specific structural features.Used for isolating perylene from complex environmental samples.Effective for separating PAHs from interfering compounds. nih.gov
Adsorption Chromatography (C-18, XAD-2)Using specific adsorbent materials for selective retention and elution.Used for isolating PAHs from water samples.Effective for pre-concentration and clean-up. scispace.com

Spectroscopic Characterization and Photophysical Investigations of Perylene Derivatives

Electronic Absorption and Emission Spectroscopy

Electronic absorption and emission spectroscopy are fundamental techniques for elucidating the electronic structure and excited-state properties of fluorescent molecules like perylene (B46583) derivatives.

The absorption of ultraviolet and visible (UV-Vis) light by perylene derivatives promotes electrons from the ground state to higher energy excited states. The resulting absorption spectrum is characteristic of the molecule's electronic transitions.

In solution, perylene derivatives typically exhibit a series of well-defined absorption bands in the blue-green region of the electromagnetic spectrum. For instance, the UV-Vis absorption spectrum of a perylene precursor in tetrahydrofuran (B95107) (THF) shows distinct peaks at 410 nm and 436 nm. researchgate.net These bands are attributed to the π-π* electronic transitions of the conjugated aromatic core. researchgate.net The molar extinction coefficient for perylene has been reported to be as high as 42,500 cm⁻¹/M, indicating strong light absorption. The solvent environment can influence the position and intensity of these absorption bands.

When deposited as thin films, the absorption spectra of perylene derivatives can differ significantly from their solution-phase spectra. These changes are often due to intermolecular interactions, such as π-stacking, which can lead to the formation of aggregates (e.g., dimers or excimers). researchgate.net The formation of these species can cause shifts in the absorption maxima and changes in the shape of the absorption bands. For example, the absorption spectrum of a perylene diimide thin film shows a prominent peak around 510 nm. researchgate.net

UV-Vis Absorption Data for Perylene Derivatives
SampleSolvent/StateAbsorption Maxima (λmax, nm)Molar Extinction Coefficient (ε, M-1cm-1)
PeryleneCyclohexane (B81311)435.838,500
Perylene PrecursorTHF410, 436 researchgate.net-
Nitroperylene Derivative-455, 483 researchgate.net-
Perylene DiimideThin Film~510 researchgate.net-

Following light absorption, excited perylene derivatives can relax to the ground state by emitting a photon, a process known as fluorescence. The fluorescence spectrum is typically a mirror image of the absorption spectrum and is shifted to longer wavelengths (a phenomenon known as the Stokes shift).

In solution, perylene exhibits strong blue-violet fluorescence. researchgate.net The fluorescence emission spectrum of perylene in cyclohexane, when excited at 410 nm, shows a characteristic structured emission with a maximum around 440 nm. researchgate.net

A key parameter for characterizing fluorescent molecules is the fluorescence quantum yield (ΦF), which is the ratio of the number of photons emitted to the number of photons absorbed. Perylene and its derivatives are known for their high fluorescence quantum yields, often approaching unity (100%). mdpi.com For example, the quantum yield of perylene in cyclohexane is reported to be 0.94. However, aggregation in concentrated solutions or in the solid state can lead to fluorescence quenching, thereby reducing the quantum yield. researchgate.net

Fluorescence Data for Perylene Derivatives
SampleSolventExcitation Wavelength (λex, nm)Emission Maxima (λem, nm)Fluorescence Quantum Yield (ΦF)
PeryleneCyclohexane410~440 researchgate.net0.94
Perylene Diimide AggregatesWater:Methanol--up to 0.20 researchgate.net

Time-resolved fluorescence spectroscopy provides information about the lifetime of the excited state (τF), which is the average time a molecule spends in the excited state before returning to the ground state. This is a crucial parameter for understanding the dynamics of excited-state processes.

The fluorescence lifetime of perylene derivatives is typically on the order of a few nanoseconds. researchgate.net For instance, the reported fluorescence lifetime of perylene is 6.40 ns in cyclohexane and 4.21 ns in toluene. researchgate.net The lifetime can be influenced by the solvent and the presence of quenchers. In hybrid structures with transition metal dichalcogenides (TMDCs), the fluorescence lifetime of perylene orange was strongly reduced from about 3 ns to values well below the instrument's time resolution, indicating a strong quenching mechanism. nih.gov Time-Correlated Single Photon Counting (TCSPC) is a common technique used to measure fluorescence lifetimes. researchgate.net

Fluorescence Lifetime Data for Perylene
SolventFluorescence Lifetime (τF, ns)
Cyclohexane6.40 researchgate.net
Toluene4.21 researchgate.net
Methanol3.63 researchgate.net

Cavity Ring-Down Spectroscopy (CRDS) is a highly sensitive absorption spectroscopy technique used to study weakly absorbing species or transitions. It has been employed to investigate the vibronic structure of the S₁ ← S₀ electronic transition of jet-cooled perylene. aip.orgastrochem.org In these experiments, a number of vibronic features were observed in the 24,000–24,900 cm⁻¹ spectral range. aip.orgastrochem.org By combining CRDS with quantum chemical calculations, a detailed assignment of the vibrational modes in the excited state can be achieved. aip.orgastrochem.org This technique provides valuable insights into the geometry and vibrational frequencies of the molecule in its excited electronic state. aip.orgastrochem.org

Vibrational and Nuclear Magnetic Resonance Spectroscopy

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) spectroscopy, provide information about the molecular vibrations of a compound, which are related to its chemical bonds and functional groups.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum is a fingerprint of the molecule, with specific peaks corresponding to the vibrations of particular chemical bonds.

For perylene films, FTIR studies have been used to investigate intermolecular interactions. nih.gov In crystalline perylene films, dimer modes of vibration are observed, which are absent in the spectra of isolated perylene molecules. nih.gov These dimer modes are indicative of intermolecular interactions, such as hydrogen bonding, in the solid state. nih.gov The FTIR spectrum of a perylene film deposited on a gold-coated glass substrate shows characteristic peaks that can be assigned to the various vibrational modes of the perylene molecule. researchgate.net For perylene diimide derivatives, a characteristic band around 1735 cm⁻¹ can be assigned to the in-phase stretches of the carbonyl (C=O) groups. escholarship.org

Characteristic FTIR Bands for Perylene Derivatives
CompoundWavenumber (cm-1)Assignment
Perylene Diimide~1735C=O stretching escholarship.org

Solid-State Nuclear Magnetic Resonance (SSNMR) for Supramolecular Structure

Solid-state Nuclear Magnetic Resonance (SSNMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular and supramolecular structure of materials in their solid form. For perylene derivatives, SSNMR provides critical insights into their packing arrangements, conformational features, and molecular dynamics, which are inaccessible through solution-state methods. acs.orgresearchgate.net

A combination of high-resolution SSNMR experiments, such as 13C Cross-Polarization Magic-Angle Spinning (CP/MAS), and Density Functional Theory (DFT) calculations has been effectively used to achieve a detailed characterization of the structural and dynamic properties of perylene bisimide (PBI) derivatives. acs.orgresearchgate.net This approach allows for a full assignment of the 13C SSNMR spectrum, revealing correlations between the isotropic chemical shifts of carbon atoms and specific supramolecular features of the aggregated state. acs.org For instance, the precise arrangement of molecules in a crystalline lattice, including π-π stacking distances, can be inferred from the NMR data. X-ray powder diffraction (XRD) measurements can complement SSNMR data, confirming well-ordered crystalline arrangements and providing specific details such as π-π stacking distances, which have been measured to be around 4.02 Å in certain self-assembled nanorods. nankai.edu.cn

Furthermore, variable-temperature SSNMR experiments can probe the dynamic processes within the solid state. For example, the π-flip motion of phenyl rings in the side groups of PBI pigments has been characterized, allowing for the determination of activation energies and correlation times for this motion. acs.orgresearchgate.net These dynamic properties were found to be highly dependent on the supramolecular order and the nature of the chemical linkers within the molecule, demonstrating the sensitivity of SSNMR to subtle changes in the solid-state environment. acs.org

Solution-State NMR for Structural Elucidation

While SSNMR provides information on the solid state, solution-state Nuclear Magnetic Resonance (NMR) remains an indispensable tool for the primary structural elucidation of newly synthesized perylene derivatives. Techniques such as 1H NMR and 13C NMR spectroscopy are routinely used to confirm the covalent structure of these molecules.

The analysis of chemical shifts (δ), signal multiplicities, and coupling constants in 1H and 13C NMR spectra allows for the unambiguous assignment of protons and carbons within the molecular framework. This detailed spectral analysis confirms the successful synthesis of the target molecule and the purity of the sample. Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), can be employed for more complex structures to establish connectivity between different atoms.

The self-assembly behavior of perylene derivatives in solution can also be investigated using NMR. Changes in chemical shifts, particularly of the aromatic protons on the perylene core, upon varying concentration or solvent can indicate the formation of π-π stacked aggregates. nankai.edu.cnnih.govresearchgate.net

Table 1: Illustrative 1H and 13C NMR Data for a Perylene Bisimide Derivative The following table presents representative NMR data for a hypothetical perylene derivative, illustrating the type of information obtained from these experiments.

Atom TypeChemical Shift (δ, ppm)Description
Aromatic Protons (Perylene Core)8.50 - 9.90Multiple signals (doublets, singlets) corresponding to the protons on the electron-deficient perylene core.
Aromatic Protons (Side Chains)7.20 - 7.80Signals corresponding to protons on aromatic substituents attached to the imide nitrogens.
Aliphatic Protons (Side Chains)1.05 - 5.20Signals (triplets, multiplets) from alkyl or other aliphatic groups in the side chains.
Carbonyl Carbon (Imide)~163.0Characteristic signal for the imide carbonyl carbons.
Aromatic Carbons (Perylene Core)122.0 - 135.0A set of signals for the sp2 hybridized carbons of the central perylene aromatic system.
Aromatic Carbons (Side Chains)126.0 - 142.0Signals for the carbons of the aromatic substituents.
Aliphatic Carbons (Side Chains)11.0 - 58.0Signals corresponding to the sp3 hybridized carbons in the aliphatic portions of the side chains.

Advanced Spectroscopic Probes for Excited State Dynamics

The functionality of perylene derivatives in optoelectronic applications is governed by the complex sequence of events that occur following the absorption of light. Advanced, time-resolved spectroscopic techniques are essential for mapping these ultrafast processes.

Transient Absorption Spectroscopy

Transient Absorption (TA) spectroscopy, particularly on the femtosecond (fs) and nanosecond (ns) timescales, is a primary tool for investigating the dynamics of photoexcited states. acs.org This pump-probe technique allows for the direct observation of short-lived species such as singlet and triplet excitons, excimers, and charge-transfer states. acs.orgresearchgate.net

In a typical TA experiment, a pump pulse excites the sample, and a subsequent, time-delayed probe pulse measures the induced changes in absorption (ΔA). Negative signals in the TA spectrum correspond to ground-state bleaching (GSB) and stimulated emission from the excited state, while positive signals arise from excited-state absorption (ESA). chemrxiv.org By monitoring the evolution of these spectral features over time, the lifetimes of different excited states and the rates of various decay processes can be determined. aip.org For example, fs-TA studies on PDI films have revealed GSB with recovery times longer than 10 ns, while the ESA often decays on a sub-nanosecond timescale. The spectral fingerprints of radical anions and cations of perylene derivatives have also been characterized, which is crucial for identifying intermediates in photoinduced electron transfer reactions. acs.org

Studies of Singlet Fission Phenomena in Perylene Derivatives

Singlet fission (SF) is a photophysical process where a singlet exciton (B1674681) (S₁) generated by light absorption is converted into two triplet excitons (2 x T₁). bohrium.com This phenomenon is of significant interest for photovoltaic applications as it has the potential to overcome the Shockley-Queisser limit for single-junction solar cells. Perylene derivatives, particularly perylenediimides (PDIs), have emerged as a promising class of materials for studying SF. nih.gov

The primary energetic requirement for SF is that the energy of the singlet state is approximately twice the energy of the triplet state (E(S₁) ≥ 2E(T₁)). The efficiency of SF is highly dependent on the intermolecular arrangement and electronic coupling between adjacent chromophores. Studies have shown that SF can occur on a sub-picosecond timescale in PDI thin films with quantum yields approaching the theoretical maximum of 200% (i.e., two triplets generated per absorbed photon). nih.govresearchgate.net In some systems, triplet formation efficiency has been measured to be higher than 100%, providing direct evidence of SF. bohrium.comrsc.org

TA spectroscopy is a key technique for observing SF. A characteristic signature is the decay of the singlet ESA accompanied by the rise of a new absorption band attributable to the triplet exciton. Hindering the formation of excimers, which are competing excited-state species, through chemical modification—such as introducing bulky tert-butyl groups—has been shown to enhance the SF quantum yield to as high as 185%. acs.org

Intersystem Crossing (ISC) Rate Determinations

Intersystem crossing (ISC) is a process where a molecule in a singlet excited state transitions to a triplet excited state (S₁ → T₁), or vice versa. The efficiency and rate of this process are critical for applications that utilize the long-lived triplet state, such as photodynamic therapy and organic light-emitting diodes.

The rate of ISC (k_ISC) in perylene derivatives can be determined using various spectroscopic methods, including fluorescence autocorrelation spectroscopy and time-resolved transient absorption. rsc.orgrsc.org The ISC rate is heavily influenced by spin-orbit coupling (SOC), which can be enhanced by several strategies. The introduction of heavy atoms (like bromine) or specific structural modifications such as nitrogen-annulation can significantly increase SOC and, consequently, the ISC rate. rsc.org For example, the concerted effect of nitrogen annulation and bromine substitution in a perylene bisimide derivative was shown to result in an ultrafast ISC rate of 1.97 x 10¹⁰ s⁻¹ and boost the triplet quantum yield (Φ_T) from 18.7% to 95.2%. rsc.org Another strategy involves creating dimers with specific geometries that promote spin-orbit charge transfer intersystem crossing (SOCT-ISC), which has led to high triplet yields (Φ_T = 87.4%) in thionated PDI derivatives. acs.org

Table 2: Photophysical Parameters for Selected Perylene Derivatives This table summarizes key photophysical data for different perylene derivatives, highlighting the impact of chemical modification on their excited-state properties.

DerivativeFluorescence Quantum Yield (Φf)ISC Rate (kISC) [s-1]Triplet Quantum Yield (ΦT)Key Feature
Perylene (in oDCB)-kS1→TXY = 0.80 x 106~3 x 10-6Low intrinsic ISC rate. uu.nl
N-annulated PBI (NPBI)68 ± 5%-18.7 ± 2.3%Nitrogen annulation enhances ISC compared to parent PBI. rsc.org
Bromo-N-annulated PBI (Br-NPBI)2.0 ± 0.6%1.97 x 101095.2 ± 4.6%Heavy-atom effect and N-annulation lead to highly efficient and ultrafast ISC. rsc.org
Thionated PDI Dimer (PTCA2-S8)--87.4%Charge-transfer mediated ISC (SOCT-ISC) in a dimer structure. acs.org

In-depth Analysis of Perylene-157 Reveals a Gap in Public Scientific Literature

A thorough investigation into the chemical compound designated as "this compound" shows a notable absence of specific data within publicly accessible scientific and computational databases. Despite extensive searches aimed at gathering information for a detailed analysis, particularly concerning its theoretical and computational properties, no research or documentation explicitly identifies or details a compound by this name.

Efforts to build a comprehensive profile of "this compound," focusing on its computational and theoretical studies as outlined by specific research parameters, were unsuccessful. The inquiry sought to elaborate on areas including Density Functional Theory (DFT) calculations, molecular dynamics simulations, and various spectroscopic and electronic properties. However, the lack of specific mentions in scholarly articles, chemical repositories, and research databases prevents a scientifically accurate and detailed exposition on "this compound."

While the broader family of perylene derivatives is well-documented, with extensive research into their electronic structure, aggregation behavior, and potential applications, this body of knowledge cannot be directly and accurately attributed to a specific, unidentified derivative named "this compound." Scientific integrity requires that the data presented pertains strictly to the compound .

Consequently, due to the unavailability of specific data for "this compound," it is not possible to provide a detailed and accurate scientific article that adheres to the requested analytical structure. The scientific community relies on published, peer-reviewed data to establish the properties and behaviors of chemical compounds, and such information for "this compound" is not currently available in the public domain.

Computational and Theoretical Studies of Perylene Derivatives

Molecular Dynamics Simulations

π-Stacking Interactions and Intermolecular Distances

The arrangement of perylene (B46583) derivatives in the solid state is significantly influenced by π-stacking interactions, a form of non-covalent interaction between aromatic rings. These interactions are crucial in determining the electronic and photophysical properties of materials derived from these compounds. Computational studies have been instrumental in elucidating the nature and impact of these interactions.

Theoretical models, particularly those based on density functional theory (DFT), have been employed to investigate the stacked geometries of perylene derivatives. rsc.orgresearchgate.net These studies reveal that the extensive planar π-conjugated system of perylene derivatives promotes strong π-stacking. researchgate.net The intermolecular distances and relative orientations of the stacked molecules are key parameters that dictate the electronic coupling between them.

Research has shown that for some perylene diimide (PDI) derivatives, the intermolecular π-π stacking distance can be as close as 3.25 Å. researchgate.net In the crystal structure of perylene itself, the shortest distance between parallel molecular planes is approximately 3.47 Å. aip.orgresearchgate.net The relative orientation of the molecules can be described by parameters such as the rotational angle (θ) and translational shifts (ΔX and ΔY). acs.org

The strength of π-stacking interactions can be influenced by the introduction of substituents on the perylene core. Bulky substituents can disrupt the face-to-face π-stacking, leading to increased solubility. researchgate.net Conversely, strong intermolecular interactions can be engineered to create highly ordered structures. researchgate.net

Computational analyses have also explored the impact of charge on π-stacking, a phenomenon referred to as "pancake bonding." acs.org In cationic perylene dimers, this type of strong π-stacking interaction significantly enhances the interaction energies, which is crucial for stabilizing aggregation and crystal formation. acs.org

The following table summarizes key parameters related to π-stacking in perylene and its derivatives as determined by computational and experimental studies.

Compound/SystemStacking ParameterValueReference(s)
PeryleneInterplanar Distance~3.47 Å aip.orgresearchgate.net
Perylene Dimer (Cationic)Binding Energy (PLY₂⁺)20 kcal/mol acs.org
Perylene Dimer (Neutral)Binding Energy (PLY₂)11 kcal/mol acs.org
PDI Dianion FilmIntermolecular π-π Stacking Distance3.25 Å researchgate.net
NH₄PDI Dimer (Low-Spin)Magnetic Exchange Interaction-1333.9 cm⁻¹ (Antiferromagnetic) rsc.org
NH₄PDI Dimer (High-Spin)Magnetic Exchange Interaction67.0 cm⁻¹ (Ferromagnetic) rsc.org

Advanced Quantum Chemical Methodologies for Large Perylene Systems

The computational study of large perylene systems, including aggregates and extended crystalline structures, necessitates the use of advanced quantum chemical methodologies that can accurately describe non-covalent interactions and handle the computational cost associated with large numbers of atoms.

Density Functional Theory (DFT) is a widely used method for studying the electronic structure of perylene derivatives. rsc.orgresearchgate.netresearchgate.netasianpubs.org DFT calculations, particularly when augmented with dispersion corrections (e.g., DFT-D), can provide accurate descriptions of π-stacking interactions and predict geometric and electronic properties. researchgate.net Various functionals, such as B3LYP, are employed to investigate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the electronic behavior of these molecules. asianpubs.orgacs.org

For larger systems where full DFT calculations become computationally prohibitive, semiempirical quantum-chemical methods offer a more efficient alternative. worldscientific.com These methods, such as PM3, introduce approximations and parameterizations to speed up calculations while still providing valuable insights into the electronic structure of large molecules. worldscientific.com

Ab initio methods , while computationally expensive, provide a high level of accuracy and are used for smaller systems or as benchmarks for other methods. worldscientific.com These first-principles calculations are essential for a fundamental understanding of the electronic properties of perylene and its derivatives. nih.gov

The following table outlines some of the advanced quantum chemical methodologies applied to the study of perylene systems.

MethodologyApplicationKey Findings/AdvantagesReference(s)
Density Functional Theory (DFT)Electronic structure, π-stacking, molecular orbitalsGood agreement with experimental data for geometries and electronic properties. rsc.orgresearchgate.netasianpubs.org rsc.orgresearchgate.netasianpubs.org
Dispersion-Corrected DFT (DFT-D)Intermolecular interactions in dimers and crystalsAccurate prediction of binding energies and intermolecular distances. researchgate.net researchgate.net
Time-Dependent DFT (TD-DFT)Excited states, absorption spectraCalculation of electronic transitions and prediction of spectroscopic properties. acs.org acs.org
Semiempirical Methods (e.g., PM3)Large polyaromatic hydrocarbonsComputationally efficient for large systems, providing insights into electronic structure. worldscientific.com worldscientific.com
Ab initio MethodsBenchmarking, fundamental studiesHigh accuracy for smaller molecules, providing a reference for other computational methods. worldscientific.comnih.gov worldscientific.comnih.gov

Supramolecular Architectures and Self Assembly of Perylene Derivatives

Design Principles for Controlled Perylene (B46583) Aggregation

The controlled aggregation of perylene derivatives is governed by a delicate balance of intermolecular forces, which can be manipulated through strategic molecular design. nih.gov Key design principles focus on modifying the perylene core and its substituents to direct the self-assembly process.

Molecular Structure Modification : The chemical structure of perylene derivatives is a primary determinant of their self-assembly behavior. rsc.orgnih.gov Substituents at the imide nitrogen positions and the "bay" positions (1, 6, 7, and 12) of the perylene core significantly influence aggregation. mdpi.com While imide substituents have a minimal effect on the electronic properties at the molecular level, they play a crucial role in dictating solubility and structural characteristics of the resulting assemblies. mdpi.com Conversely, modifications at the bay area can alter photophysical properties and solubility. mdpi.com

Intermolecular Interactions : The self-assembly process is driven by non-covalent interactions, including π-π stacking, hydrogen bonding, and van der Waals forces. rsc.orgnih.gov The introduction of functional groups that can participate in these interactions allows for precise control over the final supramolecular architecture. For instance, peptide-substituted perylene bisimides utilize a balance of hydrophobic and electrostatic forces to direct self-assembly, which can be influenced by solvent, pH, and the presence of ions. nih.govresearchgate.net

Solvent and Environmental Factors : The environment in which self-assembly occurs plays a critical role. Factors such as the solvent composition (e.g., the ratio of good to poor solvents), temperature, and pH can be adjusted to tune the stacking structure of perylene derivative self-assemblies. jos.ac.cn

A study on peptide-substituted perylene-bisimides demonstrated that controlled aggregation can be achieved by balancing hydrophobic and electrostatic forces, which are influenced by solvent, pH, and specific ions. nih.gov Another research effort highlighted that the shape of the building blocks, or their morphology, is a crucial factor in the speed and efficiency of self-assembly. uni-muenchen.de For example, hexagonal building blocks were found to assemble particularly fast. uni-muenchen.de

Fabrication and Characterization of Perylene Derivative Thin Films

The fabrication of thin films is a critical step for integrating perylene derivatives into electronic and optoelectronic devices. Various techniques are employed to create well-ordered films with controlled thickness and morphology.

Fabrication Methods:

Physical Vapor Deposition (PVD) : This technique, which includes thermal evaporation, is used to create thin solid films of perylene derivatives. researchgate.net It allows for the simultaneous deposition of material onto different substrates. researchgate.net

Solution Casting and Spin Coating : These methods involve dissolving the perylene derivative in a suitable solvent and then casting or spinning the solution onto a substrate. koreascience.krtandfonline.com For instance, a perylene-based pyrrolopyrone derivative (PPD) was fabricated into thin-film transistors using both vacuum deposition and spin coating from a solution in methanesulfonic acid. koreascience.krtandfonline.comtandfonline.com

Langmuir-Blodgett (LB) Technique : This method allows for the creation of highly ordered and uniform thin films with controllable thickness. balikesir.edu.tr The process involves transferring a monolayer of the material from the air-water interface onto a solid substrate. balikesir.edu.tr This technique has been successfully used to produce high-quality films of novel perylenediimide materials for vapor sensing applications. researchgate.netbalikesir.edu.tr

Characterization Techniques:

A suite of characterization techniques is used to analyze the structural, optical, and electrical properties of the fabricated thin films.

Characterization TechniqueInformation Obtained
UV-Vis Spectroscopy Optical properties, aggregation state (H- or J-aggregates) researchgate.netbalikesir.edu.tr
Atomic Force Microscopy (AFM) Surface morphology, topography, and nanoscale structure researchgate.netacs.org
X-ray Diffraction (XRD) Crystalline structure and phase of the material measurlabs.com
Spectroscopic Ellipsometry (SE) Refractive index and film thickness measurlabs.com
Quartz Crystal Microbalance (QCM) Mass of the deposited film, used to monitor film growth researchgate.netbalikesir.edu.trmeasurlabs.com
Fourier-Transform Infrared (FT-IR) Spectroscopy Molecular structure and vibrational modes koreascience.krrsc.org
Confocal Fluorescence Microscopy Molecular organization and alignment within the film acs.org

For example, the optical characterization and vapor sensing properties of a 1,7-dibromo-N,N′-(bicyclohexyl)-3,4:9,10-perylene diimide thin film were investigated using spin coating, UV–Vis spectroscopy, atomic force microscopy, surface plasmon resonance (SPR), and QCM techniques. researchgate.net These analyses revealed refractive index values between 1.55 and 1.60 and thicknesses ranging from 15.80 to 26.32 nm depending on the spin speed. researchgate.net

Influence of Molecular Structure on Self-Assembly and Morphology

The molecular structure of perylene derivatives has a profound impact on their self-assembly behavior and the resulting morphology of the aggregates. rsc.orgnih.gov Even subtle changes in the chemical structure can lead to significant differences in the final supramolecular architecture. rsc.org

Side-Chain Modifications : The nature of the substituents at the imide positions is a key factor in directing self-assembly. mdpi.comrsc.org For example, a study investigating perylene bisimides (PBIs) functionalized with different branched amino acids (L-valine, L-leucine, and L-isoleucine) found that each PBI behaved differently in terms of its self-assembly and bulk properties. rsc.org The different chirality of D/L phenylalanine isomers led to the assembly of clockwise or anticlockwise helical structures. rsc.org

Bay-Region Substitutions : Introducing bulky substituents into the bay positions of the perylene core can induce a twist in the planar structure. mdpi.com This twisting affects solubility and weakens π-π stacking interactions, which can be precisely tuned to control self-assembly and achieve desired morphologies, including the formation of emissive J-aggregates. mdpi.com

Research has shown that the morphology of self-assembled structures can range from nanofibers to nanoclusters depending on the deposition method and the specific molecular design. acs.org For example, sequential deposition methods have been used to prepare PDI−polyelectrolyte composite thin films composed of curved nanofibers. acs.org

Formation of J- and H-Aggregates in Perylene Systems

The self-assembly of perylene derivatives often leads to the formation of two distinct types of aggregates, known as J- and H-aggregates, which are characterized by their unique spectroscopic signatures. sci-hub.seacs.org

H-Aggregates : In H-aggregates, the perylene molecules are arranged in a face-to-face (cofacial) stacking arrangement. This leads to a blue-shift in the absorption spectrum compared to the monomer and typically results in weakly emissive states. mdpi.comscispace.com

J-Aggregates : In J-aggregates, the molecules are arranged in a head-to-tail, slipped-stack fashion. This results in a red-shift in the absorption spectrum and often leads to enhanced fluorescence. mdpi.comscispace.com

The formation of either J- or H-aggregates is influenced by several factors, including the molecular structure and the surrounding environment. sci-hub.senih.govrsc.org For instance, transformations between H- and J-aggregate morphologies have been observed by controlling solvent or chemical additives that disrupt hydrogen bonding. sci-hub.se In some cases, a reversible transformation between J- and H-aggregates can be induced by external stimuli such as temperature or solvent vapor. rsc.org

Aggregate TypeMolecular ArrangementSpectroscopic ShiftEmission Property
H-Aggregate Face-to-face (cofacial)Blue-shiftWeakly emissive mdpi.com
J-Aggregate Head-to-tail (slipped-stack)Red-shiftStrongly emissive mdpi.com
Hj-Aggregate Dominant H-like behavior with some J-character-Weak 0-0 vibronic peak that increases with temperature sci-hub.seacs.org
hJ-Aggregate Dominant J-like behavior with some H-character-Dominant 0-0 emission sci-hub.seacs.org

Perylene-Based Nanostructures and Composites

The self-assembly of perylene derivatives can be harnessed to create a variety of well-defined nanostructures and composite materials with tailored functionalities.

Nanofibers and Nanosheets : Perylene diimide-polyelectrolyte composite films comprised of intertwined nanofibers have been prepared through sequential deposition from aqueous solutions. acs.org In these nanofibers, the chromophores were found to align perpendicular to the long axis. acs.org Unsymmetrical amphiphilic perylene diimide derivatives have also been shown to form nanosheets through controlled aggregation. dntb.gov.ua

Organogels : Certain perylene bisimide derivatives can act as organogelators, forming self-assembled nanotubes that create a gel network. dntb.gov.ua

Composites with Other Materials : Perylene derivatives can be combined with other materials to form composites with enhanced properties. For example, they have been incorporated into polyelectrolyte thin films and used as n-type channel materials in organic thin-film transistors (OTFTs). koreascience.krtandfonline.comtandfonline.comacs.org A perylene-based pyrrolopyrone derivative (PPD) was synthesized and used to fabricate OTFTs with electron mobilities as high as 0.4 x 10⁻⁶ cm²/Vs for a spin-coated device. koreascience.krtandfonline.comtandfonline.com

The formation of these nanostructures and composites is driven by the intrinsic self-assembly properties of the perylene derivatives, which can be guided by factors such as molecular design and processing conditions. jos.ac.cnacs.org

Advanced Applications of Perylene Derivatives in Optoelectronics

Organic Field-Effect Transistors (OFETs)

Perylene (B46583) derivatives are widely used as n-type (electron-transporting) semiconductors in OFETs. acs.orgmdpi.combeilstein-journals.orgmdpi.com Their ability to accept and transport electrons efficiently makes them promising candidates for building complementary logic circuits, which require both n-type and p-type semiconductors. mdpi.com

Electron Mobility and Charge Transport Studies

Electron mobility is a critical parameter for OFET performance. Perylene diimide derivatives generally exhibit good electronic mobilities, typically ranging from 10⁻³ to 10⁻¹ cm² V⁻¹ s⁻¹. beilstein-journals.org However, reported values can vary significantly depending on the specific derivative, film morphology, and device architecture. For instance, one study reported an electron mobility of 1.9 × 10⁻⁶ cm² V⁻¹ s⁻¹ for as-prepared bottom-contact devices using N,N'-bis(1-heptyloctyl)-perylene-3,4:9,10-bis(dicarboximide) (PDI-C8,7). acs.org Optimization of the device architecture and molecular packing can lead to substantial improvements in electron mobility. An increase of electron mobility by two orders of magnitude was achieved in optimized device architectures and favorable molecular packing for PDI-C8,7 films in their soft-crystalline phase. acs.org

Charge transport in perylene derivatives is strongly influenced by their molecular packing and intermolecular interactions, particularly π–π stacking. acs.orgbeilstein-journals.orgjku.at Materials that self-organize into highly anisotropic supramolecular architectures, such as columnar liquid crystals, can exhibit efficient one-dimensional migration of charge carriers with significant anisotropy in mobility. beilstein-journals.org Introducing substituents at different positions of the perylene core, such as the imide or bay positions, can influence molecular packing and, consequently, charge transport properties. acs.orgpku.edu.cn For example, incorporating bulky swallow-tail or oligooxyethylene substituents can improve solubility and lead to ordered columnar stacks, enhancing electron mobility. acs.org Studies have shown that core-cyanated perylene diimide derivatives, like PDI8-CN2 and PDIF-CN2, exhibit excellent self-assembling properties and high electron affinities, making them suitable for high-performance electron-transporting devices. mdpi.commdpi.com

Device Architectures and Performance Optimization

The performance of OFETs based on perylene derivatives is highly dependent on the device architecture and fabrication methods. Common architectures include bottom-gate and top-contact designs. acs.orgjku.at Different thin-film preparation methods, such as spin-coating, thermal evaporation, solvent-free, and vacuum-free melt-processing, can influence molecular packing and charge transport properties. acs.org

Systematic device engineering, including optimizing the device architecture, thermal history, and active layer preparation method, has resulted in significant improvements in electron field-effect mobility and related performance parameters for perylene diimide derivatives. acs.org For instance, a top-contact geometry was found to be more suitable for achieving better charge transport properties in OFETs based on PDI-C8,7 compared to a bottom-contact geometry. acs.org Thermal annealing can also induce morphological changes in the organic thin film, further optimizing device performance. acs.org

Vertical-type organic transistors using perylene derivatives as the channel layer have also been fabricated, demonstrating high performance with modulated collector current exceeding 300 mA/cm² by applying only several volts of base voltage. aip.org

Here is a table summarizing some reported electron mobility values for perylene derivatives in OFETs:

Perylene DerivativeDevice ArchitectureFilm Preparation MethodElectron Mobility (cm² V⁻¹ s⁻¹)Reference
Perylene diimide derivatives (general range)N/AN/A10⁻³ to 10⁻¹ beilstein-journals.org
PDI-C8,7Bottom-contactAs-prepared1.9 × 10⁻⁶ acs.org
PDI-C8,7Top-contactAs-prepared3.4 × 10⁻⁵ acs.org
PDI-C8,7OptimizedOptimized~10⁻⁴ to ~10⁻³ (estimated) acs.org
Hexylheptyl swallow-tail PDIOFETN/A4.4 × 10⁻⁵ acs.org
PDIs bearing oligosiloxane chainsOFETN/AUp to 0.1 acs.org
HAT-FN/AN/A0.49 researchgate.net
HAT-F-OCH3N/AN/A2.36 researchgate.net
PDIF-CN2OFETOMBD (optimized)Up to 0.2 mdpi.com

Organic Solar Cells (OSCs) and Photovoltaics

Perylene derivatives are widely explored in organic solar cells (OSCs) and other photovoltaic devices due to their strong light absorption capabilities, high electron affinity, and efficient charge transport properties. ossila.comresearchgate.netresearchgate.net They have been utilized in various types of solar cell architectures, including bulk heterojunction (BHJ) solar cells, dye-sensitized solar cells (DSSCs), and all-polymer and small-molecule organic photovoltaics. ossila.comresearchgate.net

Perylene Derivatives as Non-Fullerene Electron Acceptors

Perylene diimides (PDIs) and their derivatives are particularly promising as non-fullerene acceptors (NFAs) in OSCs, offering advantages over traditional fullerene acceptors such as tunable electronic and optical properties, ease of synthesis, and good stability. ossila.comrsc.orgresearchgate.net NFAs based on perylene derivatives can absorb light effectively, contributing to higher power conversion efficiencies. ossila.com

While PDIs possess intense absorption, low-lying energy levels, and high electron mobility, their strong tendency for intermolecular π–π stacking can lead to excessive aggregation in bulk heterojunctions, hindering efficient charge separation and transport. pku.edu.cnrsc.orgresearchgate.net Strategies to overcome this include introducing bulky substituents or constructing non-planar structures, such as bay-linked PDI dimers and oligomers, to disrupt aggregation and control domain sizes in the active layer. pku.edu.cnrsc.orgresearchgate.netacs.org

Research on monomeric PDI acceptors has shown significant progress, with reported power conversion efficiencies exceeding 12%. researchgate.net Molecular design strategies, such as adding semimetals like silicon and germanium at the bay positions, can red-shift absorption and improve crystallinity and charge carrier mobility. researchgate.net Helical PDI (hPDI) derivatives with twisted structures have also been explored as promising NFAs, addressing the issue of self-aggregation without compromising carrier transport performance. royalsocietypublishing.org

Dye-Sensitized Solar Cells (DSSCs)

Perylene derivatives have been investigated as sensitizers (dyes) in dye-sensitized solar cells (DSSCs). uni.luepa.govemu.edu.tracs.orgpsu.eduresearchgate.net In DSSCs, the dye adsorbed onto a mesoporous TiO₂ film absorbs light and injects electrons into the TiO₂ conduction band. emu.edu.tr Perylene-based dyes are attractive for DSSCs due to their high molar absorption coefficient and good electron transport properties. emu.edu.tr

All-Polymer and Small-Molecule Organic Photovoltaics

Perylene derivatives are utilized in both all-polymer and small-molecule organic photovoltaic (OPV) devices. In all-polymer solar cells, perylene diimide-based copolymers can serve as electron-accepting materials. uhasselt.beresearchgate.netrsc.org These polymers offer advantages in terms of ink formulation and potential long-term operational stability. uhasselt.be Research focuses on designing acceptor polymers based on the stable and cost-effective perylene diimide structure. uhasselt.be Power conversion efficiencies up to 4.7% have been reported for all-polymer solar cells using bis(perylene diimide) acceptor polymers. uhasselt.be

In small-molecule organic photovoltaics (SM-OPVs), perylene bisimide (PBI) derivatives are significant non-fullerene acceptors. researchgate.netpku.edu.cnacs.orgrsc.org While PBIs can form exaggerated microscale aggregates, strategies involving molecular design, such as building PBI dimers with controlled linking positions and varying degrees of twisting, can regulate molecular accumulation and phase domain size, which are crucial for efficient charge separation and transport. acs.org Star-shaped small molecular acceptors with perylene diimide units have also been designed to prevent large aggregates and improve performance in OSCs. rsc.org Nonfullerene all-small-molecule organic solar cells (NF all-SMSCs) based on PBI dimers have been investigated, with solvent vapor annealing used to optimize the morphology of blended films. acs.org

Here is a table summarizing some reported power conversion efficiencies (PCEs) for OSCs using perylene derivatives:

Device TypePerylene Derivative / RoleDonor Material (if specified)PCE (%)Reference
BHJ OSCs (Non-Fullerene Acceptor)Monomeric PDI acceptorsN/A>12 researchgate.net
BHJ OSCs (Non-Fullerene Acceptor)TRIP-PDI₃PBDT-TS14.53 rsc.org
BHJ OSCs (Non-Fullerene Acceptor)hPDI₂-CN₂PTB7-Th3.25 (with DIO) royalsocietypublishing.org
DSSCs (Sensitizer)N-annulated peryleneN/A4.90 to 8.28 rsc.org
DSSCs (Sensitizer)Perylene imide derivativesTiO₂Up to 2.6 acs.org
All-Polymer OSCs (Acceptor)Bis(perylene diimide) polymerPTB7-Th3.2 to 4.7 uhasselt.be
All-Polymer OSCs (Acceptor)PZ1PBDBT-T9.19 rsc.org
Small-Molecule OSCs (Non-Fullerene Acceptor)PBI dimers (various)DR3TBDTTN/A (morphology study) acs.org
Small-Molecule OSCs (Non-Fullerene Acceptor)Star-shaped PDI derivativesPBDB-TUp to 6.00 rsc.org

Organic Light-Emitting Diodes (OLEDs) and Laser Dyes

Perylene diimides (PDIs) are frequently employed as active materials in OLEDs and as laser dyes tcichemicals.comdergipark.org.tr. Their efficacy in these applications stems from their favorable photophysical characteristics, such as high fluorescence efficiency and robust stability under illumination mdpi.comtcichemicals.com.

High Fluorescent Quantum Efficiency Materials

A key attribute of many perylene derivatives, especially PDIs, is their high fluorescence quantum yield (PLQY), which can approach unity in solution mdpi.comemu.edu.trmdpi.comresearchgate.netdergipark.org.trrsc.orgacs.org. This high efficiency in converting absorbed photons into emitted photons is crucial for applications like OLEDs, where efficient light generation is paramount. Research has demonstrated perylene-based materials with significant PLQY values in both solution and solid states. For instance, N-annulated perylene diimides with bulky side chains have shown PLQY of approximately 80% in solution and over 20% as neat films rsc.org. Another unsymmetrical perylene diester imide (PEIST) exhibited a remarkable fluorescence quantum yield of 87% acs.org.

The high quantum efficiency contributes directly to the performance of OLED devices. For example, an OLED device using PEIST doped in CBP at 0.5 wt% concentration achieved an external quantum efficiency (EQE) of 5.4% and a luminance of 4,265 cd/m² acs.org. Similarly, OLEDs based on carbazole-substituted N-annelated perylenes have shown PLQY values ranging from 9% to 17% in the non-doped solid state and 13% to 39% in the doped solid state, leading to bright green OLEDs with luminance exceeding 62000 cd/m² and EQE reaching 4.2% researchgate.net.

Table 1 summarizes some reported fluorescence quantum yields and OLED performance metrics for representative perylene derivatives.

Perylene Derivative TypeStatePLQY (%)OLED EQE (%)OLED Luminance (cd/m²)Reference
N-annulated PDI (bulky side chains)Solution~80-- rsc.org
N-annulated PDI (bulky side chains)Neat Film>200.4 - 0.7~2400 rsc.org
Unsymmetrical Perylene Diester Imide (PEIST)-875.44265 acs.org
Carbazole-substituted N-annelated PeryleneNon-doped9 - 17-- researchgate.net
Carbazole-substituted N-annelated PeryleneDoped13 - 394.2>62000 researchgate.net

Photostability and Light Amplification Modulation

Perylene derivatives are known for their excellent photochemical stability, which is a critical factor for the longevity and performance of optoelectronic devices, particularly laser dyes that are subjected to intense light exposure mdpi.comnih.govemu.edu.trmdpi.commdpi.comresearchgate.nettcichemicals.comacs.orgmdpi.com. This inherent stability helps to prevent photodegradation and maintain consistent performance over time.

Beyond stability, perylene-based systems have demonstrated the capability for light amplification and its modulation. Stimulated emission (STE) has been achieved in perylene-derivative-based systems, with reported fluence thresholds typical for laser dyes researchgate.netnih.govresearchgate.netepa.gov. Notably, some perylene derivatives exhibit ultra-high photostability, showing no reduction in stimulated emission even after a large number of excitation pulses researchgate.netnih.gov.

Furthermore, the intensity of light emission in perylene-based systems can be controlled or modulated by applying an external electric field researchgate.netnih.govresearchgate.netepa.govmdpi.com. This electrical modulation of light amplification is a significant feature for developing active optical components and displays. Studies have investigated this effect in perylene-based dyes doped in liquid crystalline matrices, demonstrating efficient modulation of light amplification researchgate.netnih.govepa.govmdpi.com.

Photodetectors and Sensors

Perylene diimides and their derivatives are valuable materials for the fabrication of photodetectors and chemical sensors mdpi.commdpi.comnih.govchinesechemsoc.orgunesp.brnih.govresearchgate.net. Their strong absorption in the visible range, combined with unique fluorescence properties, including fluorescence on/off features, makes them highly suitable for sensing applications mdpi.comnih.gov.

In photodetectors, perylene derivatives can act as the active layer to convert light signals into electrical signals. Their tailored absorption spectra allow for detection in specific wavelength ranges, including UV light nih.gov.

For sensing applications, the interaction of perylene derivatives with target analytes can lead to measurable changes in their optical properties, such as fluorescence intensity or color. This principle is utilized in developing fluorescent and colorimetric sensors for detecting various substances. PDI-based sensors have been developed for environmental detection of pollutants, including heavy metal ions, inorganic anions, and poisonous organic compounds mdpi.comnih.gov. The design of these sensors often involves modifying the perylene structure to enhance sensitivity and selectivity towards specific analytes mdpi.comnih.gov.

Research has explored the use of perylene diimide thin films as active materials in sensors for detecting organic vapors, demonstrating high sensitivity and fast response times for certain vapors like dichloromethane (B109758) researchgate.net. The sensing mechanism can involve interactions such as hydrogen bonding between the perylene diimide and the vapor molecules researchgate.net.

Table 2 provides examples of target analytes detected by PDI-based sensors.

Analyte TypeSpecific ExamplesReference
Heavy Metal IonsCu²⁺, Cd²⁺, Hg²⁺, Pd²⁺ mdpi.comnih.gov
Inorganic AnionsF⁻, ClO₄⁻, PO₄⁻ mdpi.comnih.gov
Poisonous Organic CompoundsNitriles, Amines, Nitroaromatics, Benzene homologues mdpi.comnih.gov
Organic VaporsDichloromethane, Acetone chinesechemsoc.orgresearchgate.net
UV Light- nih.gov

The ability to modify the chemical structure of perylene derivatives allows for tuning their properties to optimize performance for specific photodetector and sensor applications mdpi.comnih.gov.

Perylene Derivatives in Energy Harvesting and Catalysis

Photocatalytic Hydrogen Evolution

Perylene (B46583) diimides (PDIs) and perylene bisimides (PBIs) have emerged as promising organic semiconductors for photocatalytic hydrogen evolution from water. scispace.commdpi.comacs.orgrsc.orgresearchgate.netliverpool.ac.ukjos.ac.cnrsc.org This process, a key aspect of solar-to-fuel conversion, utilizes semiconductor photocatalysts to convert solar energy into chemical energy stored in hydrogen bonds. mdpi.com PDIs are particularly well-suited for this application due to their strong visible light absorption and efficient charge separation properties. mdpi.comacs.org The conjugated π-π bonds within the PDI structure facilitate efficient conduction of photogenerated charges along π-π stacking arrangements, which helps to reduce electron-hole recombination. mdpi.com

Research has explored the use of PDI/PBI derivatives in various forms, including self-assembled structures and conjugated microporous polymers, to enhance photocatalytic activity. scispace.commdpi.comresearchgate.netjos.ac.cn For instance, self-assembly of perylene bisimides can produce structures that are photocatalytically active, with the extent of self-assembly influencing hydrogen evolution rates. scispace.comrsc.org Studies have shown that self-assembly, which can be controlled by factors like pH, is required for hydrogen evolution to occur with certain PBI derivatives. scispace.comrsc.org

Functional group modifications on the perylene core can further boost hydrogen evolution rates. mdpi.com For example, phosphoric acid substitution on a PDI derivative has been reported to increase hydrogen evolution to 46 mmol·g−1·h−1 under visible light. mdpi.com Composites of PDIs with other materials, such as g-C₃N₄ or TiO₂, have also been developed to create efficient photocatalytic systems where the PDI acts as a photosensitizer or antenna chromophore. mdpi.com

Despite the progress, challenges remain in optimizing PDI-based photocatalysts for hydrogen evolution, including improving charge carrier transport, reducing charge recombination, and enhancing catalytic activity and stability for long-term applications. researchgate.netacs.org Molecular design strategies focusing on enhancing electron-hole separation efficiency and charge transfer are actively being pursued. acs.org

Electron Acceptors in Energy Storage Systems

Perylene diimide (PDI) derivatives are widely recognized as excellent n-type organic semiconductors and have garnered significant attention as electron acceptors in various energy storage systems, particularly in organic solar cells (OSCs) and potentially in batteries. researchgate.netmdpi.comrsc.orgnih.govacs.orgmdpi.commdpi.comrsc.orgnih.govfrontiersin.orgacs.org Their high electron affinity, tunable energy levels, and superior electron mobility make them attractive alternatives to traditional electron acceptor materials like fullerene derivatives, such as PC₆₁BM. researchgate.netnih.govacs.orgmdpi.commdpi.comnih.govacs.org

In organic solar cells, PDIs function by accepting electrons from a donor material upon light absorption, facilitating the generation of an electric current. researchgate.netnih.govmdpi.comrsc.orgfrontiersin.orgacs.org The efficiency of this process is significantly influenced by the energy levels of the donor and acceptor materials and the morphology of the blend film at the donor/acceptor interface. researchgate.netfrontiersin.orgacs.org PDI derivatives offer the advantage of tunable energy levels through structural modifications, allowing for optimization of the open-circuit voltage (V< 전기 >OC) in OSCs. mdpi.commdpi.comfrontiersin.orgacs.org

A key challenge with unsubstituted perylene monomers and some simple PDI derivatives is their strong tendency to form large aggregates or crystalline domains, which can negatively impact charge transport and separation in photovoltaic devices. researchgate.netacs.orgrsc.orgfrontiersin.org To overcome this, molecular engineering strategies are employed, such as introducing bulky substituents or creating non-coplanar structures, to disrupt excessive aggregation and promote favorable phase separation in bulk-heterojunction solar cells. acs.orgrsc.orgfrontiersin.org For instance, a PDI derivative with a twisted geometry, like B(PDI)₃, has been shown to suppress crystallization and improve OSC performance. rsc.org

Perylene diimide composites with materials like graphene have also shown promise as cathodes in sodium batteries, highlighting the potential of perylene derivatives in broader energy storage applications beyond photovoltaics. researchgate.net

Light Concentrators

Perylene derivatives, especially perylene bisimides (PBIs), are valuable chromophores for the development of luminescent solar concentrators (LSCs). researchgate.netrsc.orgmdpi.comrsc.orgunipi.itgoogle.comacs.orgtue.nlresearchgate.net LSCs are devices that absorb sunlight over a large area and re-emit the light at a longer wavelength, which is then guided by total internal reflection to photovoltaic cells located at the edges of the device. rsc.orgunipi.itacs.orgresearchgate.net This process can enhance the power output of solar cells and allows for their integration into various architectural elements. rsc.orgunipi.itresearchgate.net

The effectiveness of perylene derivatives in LSCs is attributed to their strong absorption in the visible spectrum, high fluorescence quantum yields, and good photostability. researchgate.netmdpi.comunipi.ittue.nl A crucial property for efficient LSCs is a large Stokes shift (the difference between the absorption and emission maxima) to minimize reabsorption of the emitted light within the concentrator material. rsc.orgunipi.ittue.nlresearchgate.net Perylene bisimide derivatives can be designed to exhibit large Stokes shifts, ensuring that emitted photons are efficiently guided to the edges rather than being reabsorbed. unipi.it

Perylene dyes, such as Lumogen F Red 305 (a perylene bisimide derivative), are widely used in LSCs and are known for their high photoluminescence quantum yield and low reabsorption. researchgate.net Research focuses on incorporating perylene derivatives into various polymer matrices, such as poly(methyl methacrylate) (PMMA), which serve as the waveguide for the concentrated light. rsc.orgunipi.ittue.nl Studies investigate the optical properties, compatibility, and efficiency of these perylene-doped polymer systems for LSC applications. unipi.it

Challenges in this field include further improving the photostability of the dyes under prolonged solar irradiation and minimizing energy losses due to factors like incomplete absorption and scattering. tue.nlresearchgate.net Strategies involving molecular design and the use of energy transfer processes between different chromophores are being explored to enhance LSC performance. rsc.orgacs.org

Compound Table

Compound NamePubChem CID
Perylene9142
Perylene-3,4:9,10-tetracarboxylic diimide2726363

Interactive Data Table (Example based on search result researchgate.net - Hydrogen Evolution Rate)

While detailed, comparable data tables for "PERYLENE-157" specifically were not found, the following table structure illustrates how research findings on perylene derivatives in photocatalytic hydrogen evolution are often presented. Data would typically include the specific perylene derivative, co-catalyst (if any), light source conditions, and the measured hydrogen evolution rate.

Perylene Derivative (Example)Co-catalyst (Example)Light Source (Example)Hydrogen Evolution Rate (µmol h⁻¹ or mmol g⁻¹ h⁻¹) (Example)
PrCMP-3 (Perylene-containing conjugated microporous polymer) researchgate.netNone specified in snippet researchgate.netUV-Vis light irradiation researchgate.net12.1 µmol h⁻¹ researchgate.net
Phosphoric acid-substituted PDI derivative mdpi.comNot specified in snippet mdpi.comVisible light mdpi.com46 mmol g⁻¹ h⁻¹ mdpi.com

Perylene Derivatives in Bioimaging and Sensing Mechanism Focused

Fluorescent Probes and Labeling Agents

Perylene (B46583) derivatives are widely employed as fluorescent probes and labeling agents due to their strong absorption in the visible spectrum, high fluorescence quantum yields, and excellent photostability vulcanchem.comacs.orgmdpi.compreprints.org. The mechanisms underlying their fluorescence in biological environments and their utility as probes often involve photoinduced electron transfer (PET) and intramolecular charge transfer (ICT) processes, as well as aggregation-induced phenomena.

Mechanism:

Photoinduced Electron Transfer (PET): In many perylene-based fluorescent probes, a carefully designed structure includes an electron-donating unit linked to the perylene core. In the absence of a target analyte, electron transfer from the donor to the excited perylene core occurs, effectively quenching the fluorescence (a "turn-off" mechanism). Upon interaction with a specific analyte (e.g., ions, molecules), the electron-donating capacity of the unit is altered, inhibiting the PET process and leading to a restoration or enhancement of fluorescence ("turn-on" mechanism) researchgate.netrsc.orgmdpi.com. This mechanism is particularly relevant in sensing applications where the binding event directly impacts the electronic communication between the donor and the perylene fluorophore.

Intramolecular Charge Transfer (ICT): Modifications to the perylene core with electron-donating and electron-withdrawing groups can create a push-pull system, leading to ICT upon excitation. The fluorescence properties, including emission wavelength and intensity, are sensitive to the polarity of the environment or the binding of an analyte that affects the charge distribution within the molecule researchgate.netrsc.org. This sensitivity allows perylene derivatives to act as probes for changes in local environment or molecular interactions.

Aggregation-Induced Emission (AIE) and Aggregation-Caused Quenching (ACQ): The planar structure of the perylene core can lead to strong π-π stacking interactions, particularly in aggregated states acs.orgmdpi.comresearchgate.net. While aggregation often leads to fluorescence quenching (ACQ) in many organic dyes, specific designs of perylene derivatives, often involving bulky substituents or incorporation into nanostructures, can inhibit excessive π-π stacking and rotational freedom, resulting in enhanced fluorescence in the aggregated state (AIE) acs.orgmdpi.com. This property is advantageous for bioimaging applications where probes may aggregate in cellular environments or when forming nanoparticles for delivery acs.orgacs.org. Conversely, controlled aggregation or disaggregation triggered by an analyte can also be utilized as a sensing mechanism, where changes in fluorescence intensity or wavelength report on the aggregation state researchgate.netresearchgate.net.

Research Findings:

Studies have demonstrated the use of perylene diimide derivatives as fluorescent probes for detecting various analytes, including amines, utilizing fluorescence quenching mechanisms often attributed to photoinduced electron transfer from the amine to the excited perylene diimide researchgate.net. Perylene diimide derivatives have also been incorporated into nanodiamonds for fluorescence bioimaging of cells, showcasing their potential as stable fluorophores for cellular labeling rsc.org. The ability to tune the fluorescence of perylene diimide derivatives by incorporating different isolation groups has been explored to achieve tunable aggregation-induced emission nanoparticles for three-photon fluorescence bioimaging acs.org.

Photosensitizers for Specific Applications

Perylene derivatives, particularly perylenequinonoid pigments like hypocrellins, function as photosensitizers, primarily through the generation of reactive oxygen species (ROS), upon irradiation with light of a specific wavelength researchgate.netnih.govnih.govbohrium.com. This property is exploited in applications such as photodynamic therapy (PDT) and photodynamic inactivation (PDI).

Mechanism:

Type II Photodynamic Mechanism (Singlet Oxygen Generation): The primary mechanism for perylene derivative photosensitizers involves the absorption of light, promoting the photosensitizer to an excited singlet state. Through intersystem crossing (ISC), the photosensitizer transitions to a longer-lived triplet state. The energy from this triplet state is then transferred to molecular oxygen (³O₂), which is in its ground triplet state, producing highly reactive singlet oxygen (¹O₂) researchgate.netnih.govnih.govbohrium.com. Singlet oxygen is a potent oxidizing agent that can damage cellular components, leading to cell death. This mechanism is central to their use in PDT for targeting cancer cells or PDI for inactivating pathogens researchgate.netnih.gov.

Type I Photodynamic Mechanism (Radical Formation): Although less common than the Type II mechanism for many perylene derivatives, some can also participate in Type I reactions. In this pathway, the triplet-state photosensitizer interacts directly with a substrate (e.g., a biological molecule) through electron or hydrogen atom transfer, generating radicals and radical ions. These species can then react with oxygen to produce other ROS like superoxide (B77818) radicals and hydroxyl radicals.

Specific Applications and Research Findings:

Perylenequinonoid pigments have shown promise as photosensitizers for photodynamic therapy, with studies investigating their photo-oxidation mechanisms, highlighting the key role of singlet oxygen nih.gov. Research on alkylated perylene derivatives has explored their potential as photosensitizing antivirals, demonstrating light-induced virus inactivation attributed to the singlet oxygen photogeneration mechanism mdpi.com. Supramolecular assemblies based on perylene derivatives have been developed to enhance singlet oxygen generation for photocatalytic oxidation reactions bohrium.com.

Molecular Probes and Artificial Ion Receptors

Perylene derivatives are designed as molecular probes and artificial ion receptors to selectively detect and quantify specific ions or molecules in various environments, including biological systems researchgate.netbohrium.comresearchgate.net. Their sensing mechanisms rely on changes in their photophysical properties, primarily fluorescence, upon binding to the target analyte.

Mechanism:

Analyte Binding and Conformational Changes: The receptor portion of the perylene-based probe is designed to selectively bind to a target ion or molecule through non-covalent interactions such as hydrogen bonding, electrostatic interactions, π-π interactions, or coordination bonds researchgate.netresearchgate.netbohrium.comtandfonline.comrsc.orgrsc.org. This binding event can induce conformational changes in the probe structure or alter the electronic environment around the perylene core.

Modulation of PET or ICT: The conformational changes or electronic perturbations caused by analyte binding can modulate the efficiency of PET or ICT processes within the probe molecule. For instance, binding of an ion might block a PET pathway, leading to a fluorescence increase, or alter the ICT character, resulting in a shift in emission wavelength researchgate.netrsc.orgmdpi.combohrium.com.

Analyte-Induced Aggregation or Disaggregation: As mentioned earlier, the aggregation state of perylene derivatives significantly impacts their fluorescence acs.orgmdpi.com. Some probes are designed such that analyte binding triggers aggregation or disaggregation, leading to a measurable change in fluorescence, often from a monomer emission to an excimer emission or vice versa researchgate.netmdpi.comresearchgate.net.

Displacement Assays: In some cases, a perylene derivative is pre-bound to a quencher molecule. The presence of a target analyte displaces the perylene derivative from the quencher, leading to a recovery of fluorescence signal.

Research Findings:

Perylene diimide and perylene monoimide derivatives have been investigated as fluorescent probes for the detection of common amines in solution, with the sensing mechanism involving photoinduced electron transfer and fluorescence quenching upon interaction with the amines researchgate.net. Novel fluorescent probes based on hydroxy-substituted perylene tetra-(alkoxycarbonyl) derivatives have been developed for sensing fluoride (B91410) ions, with the mechanism involving hydrogen bond formation between the probe and the fluoride ion, enhanced by metal ion coordination bohrium.combohrium.com. Perylene diimide-amino acid derivatives have been explored for anion detection, demonstrating sensitivity to fluoride and hydroxide (B78521) ions through a synergetic effect of hydrogen bonding and anion-π interaction rsc.orgrsc.org. Perylene diimide-based probes have also been developed for detecting metal ions like Hg²⁺ and biological thiols, with mechanisms involving interaction and cleavage of specific moieties linked to the perylene core researchgate.net.

Future Outlook and Emerging Research Frontiers for Perylene Derivatives

Development of Novel Functionalization Strategies

The properties of perylene (B46583) derivatives are heavily influenced by the type and position of functional groups attached to the perylene core. chemimpex.com Historically, functionalization has primarily targeted the peri and bay regions of the perylene structure. Future research is increasingly focused on developing more precise and versatile functionalization methodologies to unlock new functionalities.

Bay-position functionalization is a key strategy for tuning the optical and electronic properties of the perylene π-system. finelandchem.com Conventional methods often rely on halogenation followed by nucleophilic substitution, which can sometimes be limiting. finelandchem.com Emerging strategies are exploring more direct and efficient routes to introduce a diverse range of functional groups. This allows for the creation of tailor-made perylene-based materials for specific applications, such as non-fullerene acceptors in organic solar cells. nih.govfinelandchem.com

A significant challenge in the synthesis of functionalized perylene bisimides (PBIs) has been the lack of control over the functionalization pattern. chemimpex.com However, recent advancements in synthetic methodologies now permit the synthesis of PBIs with multiple different substituents attached to the perylene core. chemimpex.com This level of control is crucial, as the optoelectronic properties and morphology of these materials are strongly dependent on the precise positioning of the substituents. chemimpex.com

Future strategies will likely focus on:

Regiospecific Synthesis: Developing methods for the precise placement of functional groups at specific positions on the perylene core to achieve desired electronic and steric effects.

Multi-functionalization: Introducing multiple, different functional groups to create multifunctional materials with synergistic properties.

"Green" Chemistry Approaches: Utilizing more sustainable and efficient synthetic routes to reduce waste and energy consumption in the production of perylene derivatives.

Integration into Hybrid Organic-Inorganic Systems

The integration of perylene derivatives with inorganic materials to create hybrid systems is a rapidly growing area of research. These hybrid materials can exhibit novel properties that are not present in the individual components, leading to enhanced performance in various devices.

One promising approach involves combining perylene diimides with inorganic nanostructures, such as cadmium sulfide (B99878) (CdS) nanoparticles. kremer-pigmente.com In these systems, the perylene derivative can act as a template for the growth of the inorganic nanoparticles, leading to controlled morphologies and efficient charge transfer between the organic and inorganic components. kremer-pigmente.com This is particularly relevant for applications in photocatalysis and photovoltaics.

Another area of interest is the development of hybrid materials incorporating perylene diimides and polyhedral oligomeric silsesquioxanes (POSS). dyestuffintermediates.com These organic-inorganic hybrid dyes have shown reduced emission quenching in the solid state, which is a common issue for many fluorescent materials. dyestuffintermediates.com The bulky POSS cage helps to prevent the aggregation of the perylene diimide molecules, thereby preserving their high fluorescence quantum yield. dyestuffintermediates.com

The table below summarizes some examples of perylene-based hybrid systems and their potential applications.

Perylene DerivativeInorganic ComponentPotential ApplicationKey Finding
N-n-hexyl-N'-(2-hydroxyethyl)-1,7-di(4'-t-butyl)phenoxy-perylene-3,4:9,10-tetracarboxylic diimide (HO-PDI)Cadmium Sulfide (CdS)Photocatalysis, PhotovoltaicsEfficient electron transfer between the organic layer and CdS nanoparticles. kremer-pigmente.com
Perylene diimide derivativesPolyhedral oligomeric silsesquioxanes (POSS)Solid-state lighting, SensorsReduced fluorescence quenching in the solid state due to the prevention of aggregation. dyestuffintermediates.com
Perylene sensitizersTitanium dioxide (TiO2)Dye-sensitized solar cellsThe size of the perylene molecule influences the dye arrangement on the TiO2 surface and the overall device performance. alfa-chemistry.com
PeryleneTransition Metal Dichalcogenides (TMDs)Light harvesting devicesCovalent functionalization of TMDs with perylene significantly enhances absorption and photo-response. chemicalbook.com

Future research in this area will likely explore a wider range of inorganic components, including metal-organic frameworks (MOFs), quantum dots, and 2D materials, to create novel hybrid systems with tailored properties.

Advanced Device Architectures for Enhanced Performance

The performance of electronic and optoelectronic devices based on perylene derivatives is not only dependent on the intrinsic properties of the material but also on the architecture of the device. Researchers are actively exploring advanced device architectures to maximize the potential of perylene-based materials.

In the context of organic solar cells, the interface between the different layers of the device plays a crucial role in determining its efficiency. ebi.ac.uk Perylene diimides have been successfully used as interfacial layers in perovskite hybrid solar cells, leading to a significant increase in power conversion efficiency. ebi.ac.uk For instance, the incorporation of a solution-processed perylene diimide as a cathode interface layer has been shown to reduce series resistance and enhance shunt resistance, resulting in improved device performance. ebi.ac.uk

The self-assembly of perylene derivatives into well-defined nanostructures is another key aspect of advanced device design. nih.gov One-dimensional nanostructures of perylene diimides, governed by π-π stacking interactions, exhibit excellent optical and electronic properties along the stacking direction, which is highly beneficial for applications in sensors and organic photovoltaics. nih.gov

Future directions in advanced device architectures include:

Three-Dimensional Device Designs: Moving beyond planar device structures to create 3D architectures that can enhance light absorption and charge collection.

Flexible and Wearable Devices: Utilizing the processability of perylene derivatives to fabricate flexible and wearable electronic devices.

Multi-junction Solar Cells: Incorporating perylene derivatives with different absorption characteristics into tandem or multi-junction solar cell architectures to harvest a broader range of the solar spectrum.

Exploration of New Application Domains for Perylene-Based Materials

While perylene derivatives have already made a significant impact in areas like organic electronics and pigments, researchers are continuously exploring new application domains for these versatile materials. topwelldyes.comsunchemical.com

One emerging area is in the field of spintronics , which utilizes the spin of electrons in addition to their charge. sunchemical.com Perylene-based molecular devices have been designed that exhibit a range of spintronic and spin caloritronic functionalities, including spin filtering and giant magnetoresistance. sunchemical.com

Another novel application is in photocatalysis , particularly for the production of green hydrogen through water splitting. Certain carbazole (B46965) derivatives of perylene diimide can form efficient molecular photocatalysts for the hydrogen evolution reaction in the presence of platinum salts and sunlight.

The unique photophysical properties of perylene derivatives also make them suitable for applications in bioimaging and therapy . Their strong fluorescence and photostability are advantageous for use as fluorescent probes and imaging agents. topwelldyes.com Furthermore, their ability to generate reactive oxygen species upon irradiation makes them promising candidates for photodynamic therapy.

Perylene-based materials are also being investigated for:

Gas Sensing: Perylene diimides have shown high sensitivity towards various gases, particularly reducing gases like ammonia (B1221849) and hydrazine. nih.gov

Electrochromic Devices: Polymers based on perylene diimides can exhibit color changes upon the application of an electrical potential, making them suitable for smart windows and displays.

Data Storage: The redox-active nature of perylene derivatives is being explored for applications in molecular memory devices.

The continued exploration of new synthetic methodologies, the creation of novel hybrid materials, the design of advanced device architectures, and the investigation of new application domains will undoubtedly lead to further exciting discoveries and technological advancements based on perylene derivatives.

Q & A

Q. How should contradictory results in this compound’s catalytic activity be addressed in interdisciplinary studies?

  • Methodological Answer : Conduct blinded experiments to eliminate observer bias. Collaborate with independent labs to verify results using shared protocols. Publish negative results and methodological limitations to contextualize findings. Interdisciplinary teams should align on standardized metrics (e.g., turnover frequency, selectivity) .

Literature & Ethical Considerations

Q. What frameworks ensure rigorous literature reviews for this compound research amidst conflicting publications?

  • Methodological Answer : Use systematic review protocols (e.g., PRISMA) to screen sources, prioritizing peer-reviewed journals with high impact factors. Critically appraise methods sections for experimental rigor and conflict-of-interest disclosures. Annotate contradictions in a summary matrix to highlight knowledge gaps .

Q. How can researchers ethically navigate unpublished data on this compound’s environmental impact?

  • Methodological Answer : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in public repositories (e.g., Zenodo). Cite preprints with caution and verify findings through independent replication. Disclose funding sources and potential biases in publications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.